molecular formula C8H16O B128093 6-Methylheptanal CAS No. 63885-09-6

6-Methylheptanal

Cat. No. B128093
CAS RN: 63885-09-6
M. Wt: 128.21 g/mol
InChI Key: LCEHKIHBHIJPCD-UHFFFAOYSA-N
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Description

6-Methylheptanal is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3 .


Synthesis Analysis

The synthesis of 6-Methylheptanal can begin with acetylene (H-C=C-H). This synthesis can be completed in two steps when you use the appropriate alkyl halide compound .


Molecular Structure Analysis

The molecular structure of 6-Methylheptanal can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

6-Methylheptanal has a density of 0.8±0.1 g/cm3, a boiling point of 163.0±8.0 °C at 760 mmHg, and a vapour pressure of 2.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.0±3.0 kJ/mol and a flash point of 46.2±5.4 °C . The index of refraction is 1.410, and the molar refractivity is 39.3±0.3 cm3 .

Scientific Research Applications

1. Analysis in Cholesterol Transformation Studies

6-Methylheptanal, as a carbonyl compound, has been identified in studies analyzing the volatile compounds formed during the thermal processing of cholesterol. Derewiaka et al. (2017) used SPME-GC-MS technique to analyze the profile of volatile compounds in cholesterol and identified compounds like 6-methylheptan-2-one as markers of cholesterol degradation, highlighting the role of 6-methylheptanal and related compounds in understanding cholesterol's behavior under thermal stress (Derewiaka et al., 2017).

2. Role in Synthesis of Insect Pheromones

The compound has been implicated in the synthesis of insect pheromones. Ishmuratov et al. (2005) proposed a synthesis method for optically active methyl-branched insect pheromones, which are key synthons in several methyl-branched insect pheromones, using 6-methylheptanal-related compounds (Ishmuratov et al., 2005).

3. In Bioactive Compound Identification

The compound has been identified in bioactive compounds analysis. For instance, Vrkočová et al. (2003) identified compounds like 4-methylheptan-3-ol and 4-methylheptan-3-one in European oak bark beetle extracts, which include the structural family of 6-methylheptanal (Vrkočová et al., 2003).

4. In Understanding the Antagonistic Mechanisms of VOCs

Zhang et al. (2022) investigated the antagonistic mechanisms of volatile organic compounds (VOCs), including 6-methyl-2-heptanone, against plant fungal diseases. The study provided insights into how VOCs like 6-methylheptanal can influence the growth of fungi such as Alternaria solani, which is crucial in agricultural and biological research (Zhang et al., 2022).

5. Contribution to Understanding Combustion Chemistry

Research by Selim et al. (2015) on the combustion of alkane isomers, including 2-methylheptane and 3-methylheptane, can be related to the understanding of the combustion chemistry of 6-methylheptanal. This is crucial in energy and fuels research, especially for liquid transportation fuels (Selim et al., 2015).

Safety And Hazards

6-Methylheptanal is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs such as the eyes and the central nervous system . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-methylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEHKIHBHIJPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068798
Record name Isooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Citrusy green aroma
Record name 6-Methylheptanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 6-Methylheptanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.806-0.816
Record name 6-Methylheptanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

6-Methylheptanal

CAS RN

63885-09-6, 52738-99-5
Record name 6-Methylheptanal
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Record name Isooctan-1-al
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Record name 6-Methylheptanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctanal
Source EPA DSSTox
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Record name Isooctan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.843
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Heptanal, 6-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLHEPTANAL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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